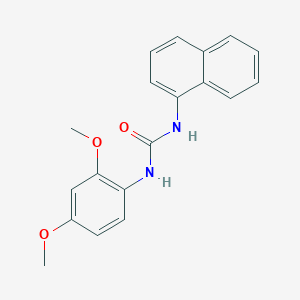![molecular formula C18H19IN2O3S B5124148 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5124148.png)
4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a chemical compound that has been the focus of scientific research for its potential applications in various fields. It is a small molecule inhibitor of the protein known as bromodomain-containing protein 4 (BRD4), which is involved in gene transcription.
Mécanisme D'action
The mechanism of action of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide involves inhibition of the activity of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. This protein is involved in the regulation of gene transcription by binding to acetylated histones and recruiting other proteins to the transcriptional machinery. By inhibiting the activity of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide can disrupt the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide have been studied extensively in vitro and in vivo. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In addition, it has been shown to reduce inflammation in animal models of rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments is its specificity for 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. This allows researchers to study the effects of inhibiting this particular protein without affecting other cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. In addition, researchers are exploring the potential use of this compound in combination with other anti-cancer drugs to enhance their efficacy. Finally, there is interest in studying the effects of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide on other diseases that are characterized by dysregulated gene transcription, such as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide involves a series of chemical reactions. The starting material is 4-iodobenzoic acid, which is converted into 4-iodobenzoyl chloride by reaction with thionyl chloride. The resulting compound is then reacted with 4-(1-piperidinylsulfonyl)aniline to form the final product. The yield of this reaction is reported to be around 50-60%.
Applications De Recherche Scientifique
4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been the subject of extensive scientific research due to its potential applications in various fields. It has been shown to have anti-cancer properties by inhibiting the activity of 4-iodo-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, which is involved in the regulation of gene transcription. In addition, it has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
4-iodo-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O3S/c19-15-6-4-14(5-7-15)18(22)20-16-8-10-17(11-9-16)25(23,24)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYMVRUPLPPICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B5124070.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5124093.png)


![3-[(4-fluorobenzyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5124124.png)
![5-{2-[(4-chlorophenyl)thio]benzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5124126.png)
![2-(4-bromophenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B5124128.png)
![N-[2-(allyloxy)benzyl]-N-(cyclopropylmethyl)-1-propanamine](/img/structure/B5124134.png)
![N-(3-{N-[(4-tert-butylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5124166.png)

![2-[(2,4-dinitrophenyl)thio]thiophene](/img/structure/B5124176.png)
![N-[4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl]acetamide](/img/structure/B5124188.png)